molecular formula C9H10N2O3 B14702377 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- CAS No. 21038-09-5

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro-

Cat. No.: B14702377
CAS No.: 21038-09-5
M. Wt: 194.19 g/mol
InChI Key: XRNMUORBCMFEJN-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring The presence of a nitro group at the 7th position and a methyl group at the 3rd position of the oxazine ring further distinguishes it from other benzoxazine derivatives

Preparation Methods

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a phenol, formaldehyde, and an amine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- can be compared with other benzoxazine derivatives, such as:

The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-7-nitro- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

21038-09-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-methyl-7-nitro-1,4-dihydro-2,3-benzoxazine

InChI

InChI=1S/C9H10N2O3/c1-10-5-7-2-3-9(11(12)13)4-8(7)6-14-10/h2-4H,5-6H2,1H3

InChI Key

XRNMUORBCMFEJN-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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